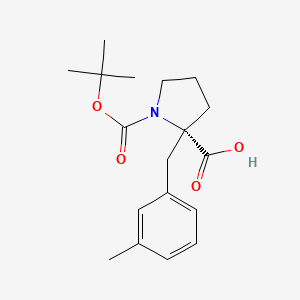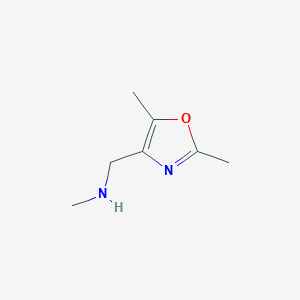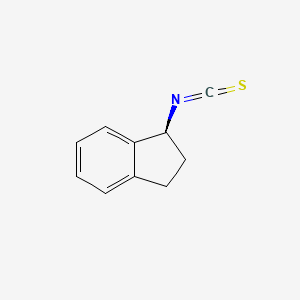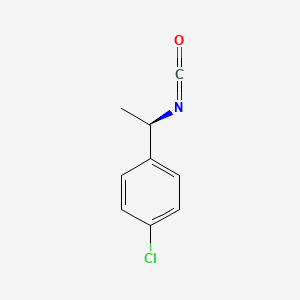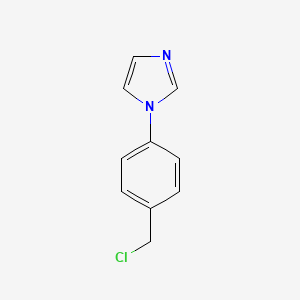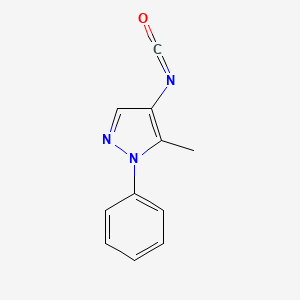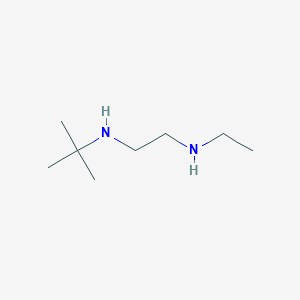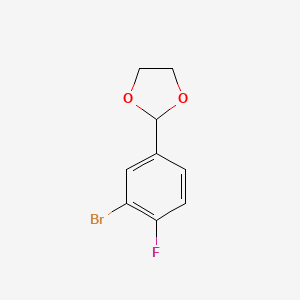
2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane
概要
説明
2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane, also known as 2-BFD, is an organic compound that has been studied for its potential applications in scientific research. It is a highly versatile compound, with a wide range of applications in the laboratory, such as synthesis, catalysis, and spectroscopy.
科学的研究の応用
Synthesis and Property Studies
2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane is involved in various synthetic and property studies. For instance, it serves as a precursor in the synthesis of complex molecules, demonstrating the utility of dioxolane derivatives in organic synthesis. The synthesis of 2-(Dimesitylboryl)benzylideneamines showcases the application of related dioxolane derivatives in creating compounds with specific fluorescence properties, emitting green fluorescence near 510 nm, indicative of potential applications in material science and sensor development (García-Hernández & Gabbaï, 2009).
Polymerization and Materials Engineering
The compound has also been implicated in the field of polymerization and materials engineering. For example, its structural analogs have been used to initiate Suzuki-Miyaura chain growth polymerization to produce polymers with adjustable molecular weights and high fluorescence quantum yields, which can be further tuned by incorporating specific dye labels, demonstrating its significance in the development of novel materials with potential applications in nanotechnology and bioimaging (Fischer, Baier, & Mecking, 2013).
Catalysis and Cross-Coupling Reactions
Furthermore, 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane derivatives have been studied for their role in catalysis, particularly in palladium-catalyzed Suzuki cross-coupling reactions. These studies reveal how the structural modifications of dioxolane derivatives can influence their efficiency and yield in forming biaryl products, highlighting the importance of such compounds in facilitating organic transformations and synthesis of complex organic molecules (Bei, Turner, Weinberg, Guram, & Petersen, 1999).
Liquid Crystal Technology
In liquid crystal technology, 1,3-dioxolane derivatives, including those structurally related to 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane, have been utilized to enhance the properties of liquid crystals. These enhancements include increased positive dielectric anisotropy and birefringence, contributing to the development of liquid crystal displays with lower threshold voltages and higher performance (Chen, Jiang, Jian, An, Chen, & Chen, 2015).
特性
IUPAC Name |
2-(3-bromo-4-fluorophenyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c10-7-5-6(1-2-8(7)11)9-12-3-4-13-9/h1-2,5,9H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATOZCSPTSMOIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5072852 | |
| Record name | 1,3-Dioxolane, 2-(3-bromo-4-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5072852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane | |
CAS RN |
77771-04-1 | |
| Record name | 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77771-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dioxolane, 2-(3-bromo-4-fluorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077771041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dioxolane, 2-(3-bromo-4-fluorophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Dioxolane, 2-(3-bromo-4-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5072852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

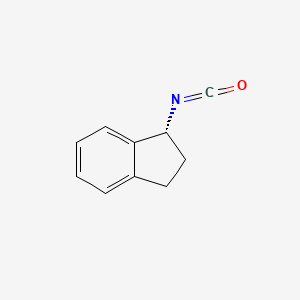
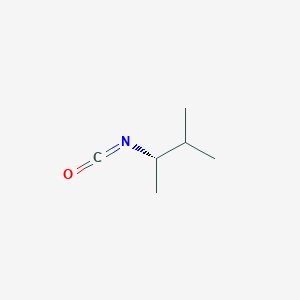
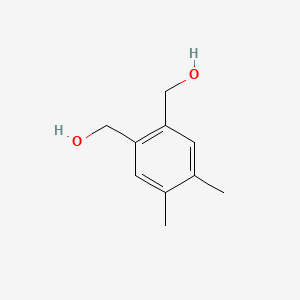
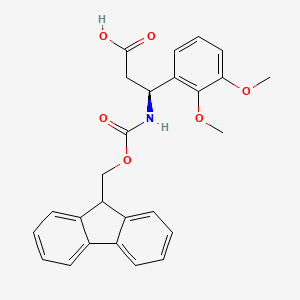
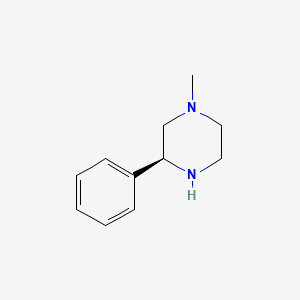
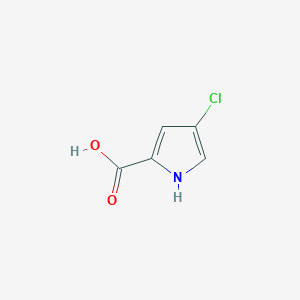
![2-[[7'-[[Bis(carboxylatomethyl)azaniumyl]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B1599567.png)
